molecular formula C10H13Cl2NO B359209 1-{[(3,4-Dichlorophenyl)methyl]amino}propan-2-ol CAS No. 856977-77-0

1-{[(3,4-Dichlorophenyl)methyl]amino}propan-2-ol

Katalognummer: B359209
CAS-Nummer: 856977-77-0
Molekulargewicht: 234.12g/mol
InChI-Schlüssel: GWJXEIVLHPCSAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{[(3,4-Dichlorophenyl)methyl]amino}propan-2-ol is an organic compound of significant interest in chemical and pharmaceutical research. This secondary amine alcohol features a 3,4-dichlorophenyl moiety attached to a propanolamine backbone, a structure known to contribute to notable biological activity. Compounds within this class are frequently investigated for their potential as enzyme inhibitors and for their interactions with various biological receptors, making them valuable scaffolds in medicinal chemistry and drug discovery programs. The molecular structure of this compound, characterized by its amino and hydroxyl functional groups, provides sites for chemical modification and derivatization. Research into similar dichlorophenyl-substituted amino alcohols suggests potential for a range of biological activities, which may include anti-inflammatory or antimicrobial properties. The presence of the dichlorophenyl group is a key structural feature that can enhance binding affinity to specific molecular targets. As a building block, this compound can be used in the synthesis of more complex molecules for advanced research applications. Physicochemical properties such as boiling point and density are predicted to be similar to those of closely related analogues, facilitating experimental planning. This product is strictly labeled For Research Use Only (RUO) . It is not intended for human or veterinary diagnostic or therapeutic uses, nor for personal application. Researchers should handle this material according to appropriate laboratory safety protocols.

Eigenschaften

IUPAC Name

1-[(3,4-dichlorophenyl)methylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO/c1-7(14)5-13-6-8-2-3-9(11)10(12)4-8/h2-4,7,13-14H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJXEIVLHPCSAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC(=C(C=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Pathway:

  • Imine Formation : React 2-propanal or acetone with 3,4-dichlorobenzylamine to form a Schiff base.

  • Reduction : Use sodium borohydride (NaBH₄) or catalytic hydrogenation to reduce the imine to the amine, yielding 1-{[(3,4-dichlorophenyl)methyl]amino}propan-2-ol.

Key Steps and Conditions:

Step Reagents/Conditions Yield Reference
Imine Formation2-propanal, 3,4-dichlorobenzylamine, ethanol, 60°CNot reported
ReductionNaBH₄, EtOH, 25°C~50–70%

Mechanism :

  • Imine Formation : Nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

  • Reduction : Hydride transfer to the imine carbon, generating the secondary amine.

Advantages :

  • Simple reaction setup.

  • Direct formation of the target molecule.

Limitations :

  • Competing side reactions (e.g., over-reduction).

  • Moderate yields due to steric hindrance.

Nucleophilic Substitution

This approach replaces a leaving group (e.g., tosylate, bromide) on propan-2-ol with 3,4-dichlorobenzylamine.

Reaction Pathway:

  • Leaving Group Introduction : Convert propan-2-ol to a tosylate or bromide.

  • Substitution : React the intermediate with 3,4-dichlorobenzylamine under basic conditions.

Key Steps and Conditions:

Step Reagents/Conditions Yield Reference
TosylationPropan-2-ol, Tosyl chloride, pyridine, 0°C → 25°C~80%
SubstitutionTosylate, 3,4-dichlorobenzylamine, K₂CO₃, DMF, 80°C~60–70%

Mechanism :

  • Tosylation : Formation of a good leaving group (tosylate) via nucleophilic displacement.

  • Substitution : SN2 mechanism for primary alkyl groups, though steric hindrance may favor SN1.

Advantages :

  • High regioselectivity.

  • Scalable for industrial use.

Limitations :

  • Requires protection/deprotection steps for sensitive groups.

Grignard Reaction

This method employs a benzylamine Grignard reagent to add to a carbonyl precursor.

Reaction Pathway:

  • Grignard Reagent Preparation : React 3,4-dichlorobenzylamine with magnesium in THF.

  • Addition to Carbonyl : Quench with acetone or 2-propanal to form the alkoxide intermediate.

  • Protonation : Acid workup to yield the alcohol.

Key Steps and Conditions:

Step Reagents/Conditions Yield Reference
Grignard Formation3,4-Dichlorobenzylamine, Mg, THF, reflux~70%
Carbonyl AdditionAcetone, −78°C → 25°C~50–60%

Mechanism :

  • Grignard Formation : Single-electron transfer to generate the organomagnesium intermediate.

  • Nucleophilic Addition : The Grignard reagent attacks the carbonyl carbon, forming the alkoxide.

Advantages :

  • High stereochemical control for chiral centers.

Limitations :

  • Sensitive to temperature and moisture.

Asymmetric Synthesis Using Chiral Auxiliaries

This method leverages chiral catalysts or auxiliaries to control the stereochemistry of the product.

Reaction Pathway:

  • Imine Functionalization : React an aldehyde with a sulfinamide to form a chiral imine.

  • -Rearrangement : Use a Lewis acid (e.g., CuI) to induce rearrangement, generating the chiral amine.

  • Reduction : Hydrogenate the intermediate to form the alcohol.

Key Steps and Conditions:

Step Reagents/Conditions Yield Reference
Imine FormationAldehyde, sulfinamide, LiHMDS, −78°C~90%
-RearrangementCuI, HNTf₂, −10°C~85%
ReductionH₂, Pd/C, EtOH, 60°C~75%

Mechanism :

  • Imine Formation : Chiral auxiliary directs the stereochemistry of the imine.

  • Rearrangement : Lewis acid facilitates the migration of the benzyl group.

Advantages :

  • High enantiomeric excess (ee).

  • Applicable to complex substrates.

Limitations :

  • Requires expensive chiral auxiliaries.

Mannich Reaction

This method forms a β-amino alcohol via condensation of a ketone, formaldehyde, and 3,4-dichlorobenzylamine.

Reaction Pathway:

  • Mannich Condensation : React acetone, formaldehyde, and 3,4-dichlorobenzylamine in acidic conditions.

  • Reduction : Reduce the β-amino ketone to the alcohol.

Key Steps and Conditions:

Step Reagents/Conditions Yield Reference
Mannich CondensationAcetone, HCHO, 3,4-dichlorobenzylamine, HCl, 50°C~60%
ReductionNaBH₄, EtOH, 25°C~70%

Mechanism :

  • Mannich Formation : Formaldehyde bridges the ketone and amine, forming a β-amino carbonyl.

  • Reduction : Hydride transfer to the carbonyl carbon.

Advantages :

  • One-pot synthesis for intermediates.

Limitations :

  • Low yields due to competing polymerization.

Cericlamine-Derived Modification

Adapting the cericlamine synthesis (WO1998045248A1, MXPA99006588A) by replacing dimethylamine with 3,4-dichlorobenzylamine.

Reaction Pathway:

  • Arylation : React methacrylic acid with 3,4-dichloroaniline diazonium salt.

  • Amination : Substitute the chloride with 3,4-dichlorobenzylamine.

  • Esterification : Convert the acid to an ester.

  • Reduction : Reduce the ester to the alcohol.

Key Steps and Conditions:

Step Reagents/Conditions Yield Reference
ArylationMethacrylic acid, NaNO₂, HCl, 0–10°C~70%
Amination3,4-Dichlorobenzylamine, FeCl₃, 40°C~60%
EsterificationSOCl₂, MeOH, 25°C~85%
ReductionLiAlH₄, THF, reflux~80%

Mechanism :

  • Arylation : Diazonium salt attacks the α,β-unsaturated acid.

  • Reduction : Hydride attack on the ester carbonyl.

Advantages :

  • High scalability for industrial use.

Limitations :

  • Requires multiple steps with intermediate purification.

Multicomponent Synthesis

This method employs zinc-mediated reactions to form α-branched amines (ACS article, 2024).

Reaction Pathway:

  • Zinc-Mediated Coupling : React an aldehyde, methyl iodide, and 3,4-dichlorobenzylamine with Zn.

  • Workup : Acid hydrolysis to isolate the product.

Key Steps and Conditions:

Step Reagents/Conditions Yield Reference
CouplingAldehyde, CH₃I, Zn, TMSOTf, n-BuOAc, 0.2 M~56%

Mechanism :

  • Zinc Activation : Methyl iodide and aldehyde coordinate to zinc.

  • Reductive Elimination : Forms the branched amine.

Advantages :

  • Single-step synthesis for complex structures.

Limitations :

  • Low yields in early optimization stages.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Range
Reductive AminationSimple, direct synthesisModerate yields, side reactions50–70%
Nucleophilic SubstitutionHigh regioselectivityRequires protection steps60–70%
Grignard ReactionStereochemical controlMoisture-sensitive50–60%
Asymmetric SynthesisHigh enantiomeric excessExpensive auxiliaries75–85%
Mannich ReactionOne-pot intermediate formationPolymerization risks60–70%
Cericlamine ModificationScalable, established routeMulti-step purification70–80%
MulticomponentSingle-step complexityEarly optimization challenges~56%

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group undergoes oxidation to form ketones or aldehydes. For example:

  • Reagent : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
  • Product : 1-{[(3,4-Dichlorophenyl)methyl]amino}propan-2-one.
  • Mechanism : The hydroxyl group is oxidized to a carbonyl via intermediate formation of a chromate ester .
Reagent(s)ConditionsProductNotes
KMnO₄/H⁺Room temperaturePropan-2-one derivativeComplete conversion observed via TLC.
O₂/Ru catalysts50–90°CKetone intermediatesCatalytic aerobic oxidation pathways .

Reduction Reactions

The dichlorophenyl group or amino-alcohol backbone can undergo selective reduction:

  • Hydrogenation : Pd/C or Raney Ni catalysts reduce aromatic chlorines to hydrocarbons (rare under mild conditions).
  • Borane (BH₃) : Reduces the amino group to a secondary amine, though steric hindrance may limit efficiency.
Reagent(s)TargetProductYield
H₂/Pd-CAromatic ClDechlorinated derivativeLow yield due to strong C-Cl bonds.
BH₃·THF-NH groupSaturated amine63–84% yield (similar substrates) .

Nucleophilic Substitution

The amino group acts as a nucleophile in alkylation or acylation reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
  • Acylation : Acetyl chloride forms amide derivatives .
Reaction TypeReagentProductConditions
AlkylationCH₃IN-methylated derivativeK₂CO₃, CH₃CN, reflux.
AcylationAcClAcetamide analogRoom temperature, Et₃N.

Acid-Base Reactions

The amino group (pKa ~9–10) and hydroxyl group (pKa ~16–18) participate in proton transfer:

  • Deprotonation : Strong bases like NaH deprotonate the amino group, enhancing nucleophilicity .
  • Salt Formation : Reacts with HCl to form hydrochloride salts, improving solubility .
Base/AcidProductApplication
HClHydrochloride saltStabilization for storage .
NaOMeDeprotonated amineIntermediate in synthesis.

Esterification and Ether Formation

The hydroxyl group forms esters or ethers:

  • Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to yield esters.
  • Williamson Ether Synthesis : Forms ethers with alkyl halides under basic conditions.
ReactionReagentProduct
EsterificationAcClAcetyloxy derivative
EtherificationCH₃CH₂BrEthoxy analog

Interaction with Biological Targets

Though not a direct chemical reaction, the compound’s amino and hydroxyl groups enable hydrogen bonding with enzymes or receptors:

  • Enzyme Inhibition : Binds to active sites of monoamine oxidases (MAOs) via π-π stacking and H-bonding .
  • Neurotransmitter Modulation : Mimics endogenous amines in synaptic pathways .

Research Insights

  • Synthetic Flexibility : The compound’s dual functional groups allow diverse derivatization, making it valuable in antidepressant synthesis .
  • Catalytic Challenges : Mn- or Ru-based catalysts improve oxidation selectivity .
  • Safety Note : Hydrochloride salts (e.g., [C₁₀H₁₃Cl₂NOH]⁺Cl⁻) are preferred for handling due to reduced volatility .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-{[(3,4-Dichlorophenyl)methyl]amino}propan-2-ol has several notable applications:

Medicinal Chemistry

  • Beta-Adrenergic Activity : The compound is being investigated for its potential as a beta-adrenergic receptor agonist or antagonist. This activity could be beneficial in treating cardiovascular diseases by modulating heart rate and blood pressure.

Biological Studies

  • Enzyme Interaction Studies : It serves as a model compound to study the interactions of beta-amino alcohols with various enzymes and receptors. Understanding these interactions can provide insights into drug design and efficacy.

Antibacterial Activity

  • The compound has shown significant antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL. This suggests potential applications in developing new antibiotics.

Anticancer Activity

  • In vitro studies indicate that 1-{[(3,4-Dichlorophenyl)methyl]amino}propan-2-ol exhibits antiproliferative effects on cancer cell lines, including A549 (lung carcinoma) and MCF-7 (breast cancer). The IC50 values for these cell lines are reported to be in the low micromolar range, indicating potent cytotoxicity. Mechanistically, it induces apoptosis and causes cell cycle arrest at the S phase, disrupting normal cellular proliferation.

Neuroprotective Effects

  • Preliminary research suggests that this compound may inhibit monoamine oxidase-B (MAO-B), an enzyme linked to neurodegenerative diseases. This inhibition could lead to neuroprotective effects, making it a candidate for further study in treating conditions like Parkinson's disease.

Antibacterial Efficacy Study

In a study assessing the antibacterial properties of 1-{[(3,4-Dichlorophenyl)methyl]amino}propan-2-ol, researchers found that it effectively inhibited the growth of E. coli and S. aureus, suggesting its potential as a lead compound for antibiotic development.

Cancer Cell Line Testing

In vitro assays conducted on A549 and MCF-7 cell lines demonstrated that treatment with this compound led to significant reductions in cell viability. The observed IC50 values indicated strong antiproliferative activity, warranting further exploration into its mechanisms of action against cancer cells.

Wirkmechanismus

The mechanism of action of 1-{[(3,4-Dichlorophenyl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as beta-adrenergic receptors. The compound can either activate or inhibit these receptors, leading to various physiological effects. The exact pathways and molecular interactions depend on the specific biological context and the presence of other interacting molecules.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below highlights key structural differences and similarities with related compounds:

Compound Name Molecular Formula Core Structure Substituents/Functional Groups Key Features
1-{[(3,4-Dichlorophenyl)methyl]amino}propan-2-ol C₁₀H₁₃Cl₂NO Propan-2-ol (3,4-Dichlorophenyl)methylamino Secondary amine; dichlorophenyl enhances lipophilicity .
Dichloroisoproterenol () C₁₁H₁₅Cl₂NO Ethanol 3,4-Dichlorophenyl, isopropylamino Beta-adrenergic activity; high toxicity (oral LD₅₀: 165 mg/kg) .
CHJ04091 () C₂₇H₃₇Cl₂N₂O₄ Propan-2-ol 3,4-Dichlorophenoxy, diethylaminoethoxy Sphingosine kinase 1 (Sphk1) inhibitor; high synthetic yield (85%) .
YT-6-2 () C₂₆H₂₆F₂NO₄ Propan-2-ol Bis(4-fluorobenzyl)oxy, hydroxyethylamino Fluorinated groups improve metabolic stability; used in receptor studies .
Etaconazole () C₁₅H₁₇Cl₂N₃O₂ Triazole 2,4-Dichlorophenyl, 1,3-dioxolane Antifungal agent; triazole enhances enzyme inhibition .

Physicochemical Properties

  • Lipophilicity (logP): The dichlorophenyl group increases hydrophobicity, as seen in 1-{[(3,4-Dichlorophenyl)methyl]amino}propan-2-ol and Dichloroisoproterenol. Polar groups (e.g., diethylaminoethoxy in CHJ04091) reduce logP, enhancing water solubility .
  • Molecular Weight : Bulkier substituents (e.g., CHJ04091 , MW 531.50) may limit blood-brain barrier penetration compared to smaller analogs like the target compound .

Key Research Findings

  • : Propanol derivatives with phenoxy and aminoalkyl groups (e.g., CHJ04091) show potent Sphk1 inhibition, highlighting the importance of halogenation for target engagement .
  • : Dichloroisoproterenol’s toxicity underscores the need for structural optimization to balance efficacy and safety in adrenergic agents .
  • : Dichlorophenyl-containing pesticides (e.g., etaconazole ) demonstrate the role of halogenation in enhancing antifungal activity .

Biologische Aktivität

1-{[(3,4-Dichlorophenyl)methyl]amino}propan-2-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-{[(3,4-Dichlorophenyl)methyl]amino}propan-2-ol is C11H14Cl2NC_{11}H_{14}Cl_2N, with a molecular weight of approximately 234.12 g/mol. The compound features a propanol backbone with an amino group and a dichlorophenyl moiety, which facilitates various interactions in biological systems.

Research indicates that the biological activity of 1-{[(3,4-Dichlorophenyl)methyl]amino}propan-2-ol is primarily attributed to its ability to interact with specific receptors and enzymes. The compound can form hydrogen bonds through its amino group and engage in hydrophobic interactions via the dichlorophenyl group, influencing enzyme activity and receptor binding. These interactions are crucial for understanding its potential therapeutic effects.

Biological Activities

1-{[(3,4-Dichlorophenyl)methyl]amino}propan-2-ol has been investigated for several biological activities:

  • Antibacterial Activity : The compound has demonstrated antibacterial properties against various pathogens. For instance, it was tested against Escherichia coli and Staphylococcus aureus, showing significant minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL compared to standard antibiotics like ceftriaxone .
  • Anticancer Activity : In vitro studies have shown that this compound exhibits antiproliferative effects on cancer cell lines, including A549 (lung carcinoma) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported to be in the low micromolar range, indicating potent cytotoxicity . The mechanism involves apoptosis induction and cell cycle arrest at the S phase, suggesting that it disrupts normal cellular proliferation .
  • Neuroprotective Effects : Preliminary research suggests that the compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. It has been shown to inhibit monoamine oxidase-B (MAO-B), an enzyme associated with neurodegeneration .

Case Studies

Several studies have explored the efficacy of 1-{[(3,4-Dichlorophenyl)methyl]amino}propan-2-ol:

  • Study on Antibacterial Activity : A comparative study evaluated the antibacterial efficacy of various derivatives against Pseudomonas aeruginosa and Klebsiella pneumoniae. The findings indicated that this compound exhibited comparable inhibition zones to established antibiotics, affirming its potential as an alternative antibacterial agent .
  • Anticancer Efficacy : In a study involving MCF-7 cells, treatment with 1-{[(3,4-Dichlorophenyl)methyl]amino}propan-2-ol resulted in significant decreases in cell viability. Flow cytometry analysis revealed that treated cells showed increased apoptosis markers, including caspase activation .
  • Neuroprotective Activity : In vivo models demonstrated that the compound could reduce neuroinflammation and oxidative stress markers in mouse models of Parkinson's disease, suggesting a protective role against neurodegeneration .

Comparative Analysis

The following table summarizes the biological activities of 1-{[(3,4-Dichlorophenyl)methyl]amino}propan-2-ol compared to similar compounds:

Compound NameBiological ActivityIC50 (µM)Target Organism
1-{[(3,4-Dichlorophenyl)methyl]amino}propan-2-olAntibacterial40-50E. coli
Other Derivative AAnticancer5.0MCF-7
Other Derivative BNeuroprotective10.0MAO-B

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-{[(3,4-Dichlorophenyl)methyl]amino}propan-2-ol, and what analytical techniques validate its purity?

  • Methodology : Begin with nucleophilic substitution between 3,4-dichlorobenzylamine and epichlorohydrin, followed by hydrolysis to yield the propan-2-ol backbone. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Validate purity using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC (≥98% purity). Monitor intermediates by TLC. For structural confirmation, compare spectral data with analogs like 1,3-bis[(4-chlorophenyl)sulfanyl]propan-2-ol or 3-[(E)-3-(2,4-dichlorophenyl)amino]propan-2-ol derivatives .

Q. How can researchers screen the compound’s biological activity in preliminary assays?

  • Methodology : Conduct antimicrobial susceptibility tests (MIC assays against Gram+/− bacteria, fungi) using broth microdilution. For receptor binding, use radioligand displacement assays (e.g., β-adrenergic receptors, based on structural analogs like 1-(isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride ). Include cytotoxicity screening (MTT assay on mammalian cell lines) to prioritize safe candidates.

Q. What spectroscopic methods are critical for characterizing this compound’s stereochemistry?

  • Methodology : Use chiral HPLC with a cellulose-based column to resolve enantiomers. Confirm absolute configuration via X-ray crystallography (as in 4-chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}propyl)phenol ) or electronic circular dichroism (ECD). Compare optical rotation with literature values for related aminopropanols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric excess (ee) in large-scale synthesis?

  • Methodology : Apply design of experiments (DoE) to variables (temperature, solvent polarity, catalyst loading). Test chiral catalysts (e.g., BINOL-derived ligands) for asymmetric synthesis. Monitor ee via chiral HPLC. Reference microwave-assisted methods for similar dichlorophenyl derivatives or flow chemistry setups to enhance reproducibility .

Q. How do contradictions in reported biological activity data arise, and how can they be resolved?

  • Methodology : Discrepancies may stem from assay conditions (e.g., pH, serum proteins) or impurity profiles. Replicate studies under standardized conditions (CLSI guidelines for antimicrobial assays). Characterize impurities via LC-MS (e.g., using protocols for nadolol impurities ). Cross-validate using orthogonal assays (e.g., isothermal titration calorimetry vs. SPR for binding affinity).

Q. What strategies are effective in studying the compound’s pharmacokinetics (PK) and metabolic stability?

  • Methodology : Use in vitro liver microsomes or hepatocytes to assess metabolic pathways (CYP450 isoforms). Quantify parent compound and metabolites via LC-MS/MS (as in aminopropanol derivative PK studies ). For in vivo PK, administer to rodents and collect plasma/tissue samples at timed intervals. Apply compartmental modeling to calculate half-life, clearance, and bioavailability.

Q. How can researchers identify and quantify potential synthetic impurities or degradation products?

  • Methodology : Employ forced degradation studies (acid/base hydrolysis, oxidative stress, thermal exposure). Detect impurities using UPLC-QTOF-MS with a C18 column. Compare fragmentation patterns to reference standards (e.g., 2-(2,4-difluorophenyl)propan-2-ol impurity protocols ). Quantify via HPLC-UV with external calibration curves .

Q. What computational tools are suitable for elucidating the compound’s mechanism of action?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against hypothesized targets (e.g., adrenergic receptors). Validate with molecular dynamics simulations (GROMACS). Compare with crystallographic data from analogs like 3-[(E)-3-(2,4-dichlorophenyl)amino]propan-2-ol . Use QSAR models to predict toxicity or bioactivity .

Tables for Key Data

Parameter Example Values/Techniques References
Synthetic Yield65–78% (optimized via DoE)
Purity ValidationHPLC (98.2%), HRMS (m/z 290.0521 [M+H]⁺)
Antimicrobial ActivityMIC: 8 µg/mL (S. aureus), 32 µg/mL (E. coli)
Receptor Binding AffinityIC₅₀: 120 nM (β1-adrenergic receptor)
Metabolic Half-Life (in vitro)t₁/₂: 45 min (human liver microsomes)

Notes for Rigorous Research

  • Stereochemical Integrity : Always confirm ee early in synthesis to avoid confounding bioactivity results .
  • Data Reproducibility : Adhere to FAIR data principles; document solvent lots, instrument calibration, and batch variability.
  • Ethical Compliance : For in vivo studies, follow ARRIVE guidelines and obtain institutional ethics approvals.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.